molecular formula C9H13NO3S B8440571 4-(2-Aminoethyl)phenyl methanesulfonate

4-(2-Aminoethyl)phenyl methanesulfonate

Cat. No. B8440571
M. Wt: 215.27 g/mol
InChI Key: VVBYSMLJOLHYMM-UHFFFAOYSA-N
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Patent
US07723333B2

Procedure details

4-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenyl methanesulfonate (3.98 g, 12.62 mmol) was dissolved in DCM (12 mL) and TFA (10 mL) and stirred at rt for 4 h. The reaction mixture was concentrated and redissolved in EtOAc, washed with saturated aqueous K2CO3, and the organic phase was dried with Na2SO4, filtered and evaporated affording the title compound (2.71 g, 99.8%). 1H NMR (500 MHz, CD3OD): δ 2.79 (t, 2H), 2.89 (t, 2H), 3.21 (s, 3H), 7.26 (d, 2H), 7.32 (d, 2H); 13C NMR (125 MHz, CD3OD): δ 36.24, 38.34, 42.95, 122.11, 130.19, 139.44, 148.28; Mass Spectrum: M+H+ 216.
Name
4-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenyl methanesulfonate
Quantity
3.98 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
99.8%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([O:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][NH:14]C(OC(C)(C)C)=O)=[CH:8][CH:7]=1)(=[O:4])=[O:3].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:1][S:2]([O:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][NH2:14])=[CH:8][CH:7]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
4-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenyl methanesulfonate
Quantity
3.98 g
Type
reactant
Smiles
CS(=O)(=O)OC1=CC=C(C=C1)CCNC(=O)OC(C)(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in EtOAc
WASH
Type
WASH
Details
washed with saturated aqueous K2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OC1=CC=C(C=C1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 2.71 g
YIELD: PERCENTYIELD 99.8%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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